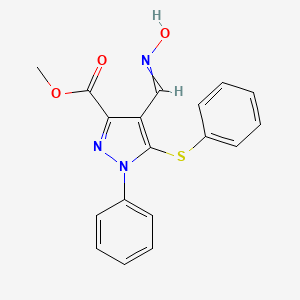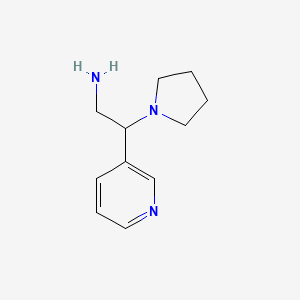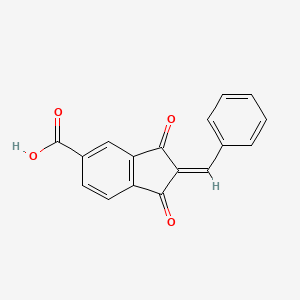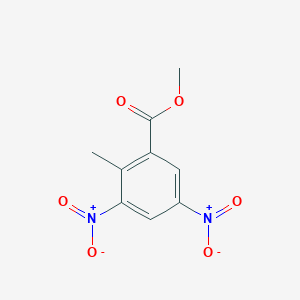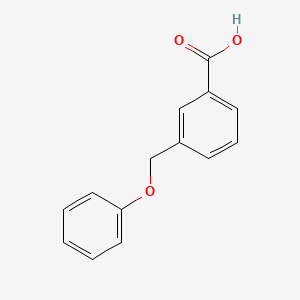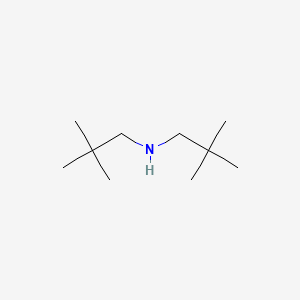
Bis(2,2-dimethylpropyl)amine
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl)amine, also known as N,N-dineopentylamine, is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two 2,2-dimethylpropyl groups attached to a nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Wirkmechanismus
are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
In terms of their mode of action , amines can act as neurotransmitters in the brain, with different amines being associated with different functions . For example, dopamine, serotonin, and norepinephrine are all amines that play critical roles in mood regulation, arousal, and cognitive function .
The biochemical pathways involving amines are numerous and complex, often involving the synthesis or degradation of these compounds . For example, the synthesis of dopamine involves the amino acid tyrosine, which is converted into L-DOPA via the enzyme tyrosine hydroxylase, and then into dopamine via the enzyme DOPA decarboxylase .
The pharmacokinetics of amines can vary widely depending on the specific compound, but in general, they are absorbed well in the gastrointestinal tract and can cross the blood-brain barrier . They are often metabolized in the liver and excreted in the urine .
The result of action of amines also depends on the specific compound and its target. For example, the release of the amine neurotransmitter dopamine in certain parts of the brain can result in feelings of pleasure and reward .
The action environment can greatly influence the activity of amines. Factors such as pH can affect the protonation state of the amine, which can in turn influence its ability to interact with its targets .
Biochemische Analyse
Biochemical Properties
Bis(2,2-dimethylpropyl)amine plays a significant role in biochemical reactions, particularly in the context of amine chemistry. It exhibits nucleophilicity and basicity, making it a valuable building block in organic synthesis . This compound interacts with various enzymes and proteins, often acting as a ligand or a substrate. For instance, it can form complexes with metal ions, which can then interact with enzymes involved in catalytic processes. The nature of these interactions is typically characterized by the formation of coordination bonds, which can influence the activity and stability of the enzymes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can interact with cell surface receptors, leading to the activation or inhibition of specific signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are often dose-dependent and can vary based on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site. Alternatively, it can act as an activator by binding to an allosteric site, inducing a conformational change that enhances the enzyme’s activity . These interactions can also lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under normal storage conditions, but its stability can be influenced by factors such as temperature and pH . Over time, it may undergo degradation, which can affect its efficacy and the outcomes of biochemical experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Alternatively, it may be found in the cytoplasm, where it can participate in various biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,2-dimethylpropyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows: [ \text{2,2-dimethylpropyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or catalytic processes. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-dimethylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: Another secondary amine with similar structural features.
Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom.
Uniqueness
Bis(2,2-dimethylpropyl)amine is unique due to the presence of two bulky 2,2-dimethylpropyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other secondary amines.
Eigenschaften
IUPAC Name |
N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXINUDYAQGLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396042 | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77954-69-9 | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(2,2-dimethylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1364586.png)
![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)
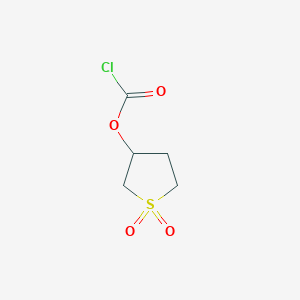
![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)
